AA-CW236
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Overview
Description
AA-CW236 is an inhibitor of MGMT (O6-methylguanine DNA methyltransferase). It targets the active site Cys145 of MGMT for covalent modification .
Synthesis Analysis
AA-CW236 is a cell-permeable chloromethyl triazole (CMT) derivative . It is synthesized in two chemical steps, enabling rapid optimization of its pharmacological properties .Molecular Structure Analysis
The molecular weight of AA-CW236 is 400.78. Its formula is C17H16ClF3N4O2 . The structure includes a chloromethyl triazole (CMT) derivative .Physical And Chemical Properties Analysis
AA-CW236 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 25 mg/mL .Scientific Research Applications
Chemoproteomics-Enabled Discovery
AA-CW236, identified as a potent and selective inhibitor of the DNA repair protein MGMT, has been a subject of interest in scientific research, particularly in cancer treatment. MGMT is clinically significant for treating several severe cancer forms. AA-CW236, a novel chemical scaffold, has been shown to be effective in combination with the DNA alkylating drug temozolomide in breast and colon cancer cells. This discovery opens new avenues for developing clinically approved MGMT inhibitors (Wang, Abegg, Hoch, & Adibekian, 2016).
Cysteine-Specific Chemical Proteomics
In the field of chemical proteomics, the discovery of new cysteine-reactive small molecules like AA-CW236 is crucial. This compound emerged as the first non-pseudosubstrate inhibitor of MGMT, indicating its potential in therapeutic applications against certain cancers. The research underscores the importance of identifying direct biological targets for compounds like AA-CW236 to enhance their biomedical efficacy (Hoch, Abegg, Wang, Shuster, & Adibekian, 2016).
Safety And Hazards
Future Directions
properties
CAS RN |
1869921-96-9 |
---|---|
Product Name |
AA-CW236 |
Molecular Formula |
C17H16ClF3N4O2 |
Molecular Weight |
400.7862 |
IUPAC Name |
4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3 |
InChI Key |
MPDMMSRZEHOFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AA-CW236; AA-CW-236; AA-CW 236; AACW236; AACW-236; AACW 236; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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